An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-nitrobenzaldehyde (CAS No. 84459-32-5), a key building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring an aldehyde, a bromo group, and a nitro group, makes it a versatile reagent in the development of novel pharmaceuticals and complex organic molecules. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.
Core Chemical and Physical Properties
2-Bromo-5-nitrobenzaldehyde is a white to off-white or yellow crystalline solid.[1][2] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1][3] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]
Table 1: Physicochemical Properties of 2-Bromo-5-nitrobenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 84459-32-5 | [4][5] |
| Molecular Formula | C₇H₄BrNO₃ | [4][5] |
| Molecular Weight | 230.02 g/mol | [4][5] |
| Appearance | White to off-white/yellow solid | [1][2] |
| Melting Point | 105-107 °C | [6] |
| Boiling Point | 307.2 ± 27.0 °C (Predicted) | [6] |
| Density | 1.781 g/cm³ (Predicted) | [7] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | 2–8 °C under inert gas | [2] |
Synthesis of 2-Bromo-5-nitrobenzaldehyde: A Validated Protocol
The synthesis of 2-bromo-5-nitrobenzaldehyde is most commonly achieved through the nitration of 2-bromobenzaldehyde. The presence of the bromine atom and the aldehyde group, both of which are deactivating, directs the incoming nitro group to the meta position relative to the aldehyde and para to the bromine.
Experimental Protocol: Nitration of 2-Bromobenzaldehyde[8]
Materials:
-
2-Bromobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Water
-
Ethyl Acetate
-
Pentane
Procedure:
-
In a flask maintained at 0 °C, dissolve 2-bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL).
-
Slowly add potassium nitrate (5.43 g, 53.7 mmol) in portions over one hour, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture for 40 minutes, then add an additional portion of potassium nitrate (0.72 g).
-
Maintain the reaction at 0 °C with continuous stirring for 3 hours.
-
Upon completion, slowly pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and pentane to yield 2-bromo-5-nitrobenzaldehyde as a white solid (11.7 g, 94% yield).[8]
Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺). The low reaction temperature (0 °C) is crucial for controlling the exothermic nitration reaction and minimizing the formation of by-products. The recrystallization step is essential for removing any unreacted starting material and isomeric impurities, ensuring a high purity final product.
Workflow for the Synthesis of 2-Bromo-5-nitrobenzaldehyde
Caption: A stepwise workflow for the synthesis of 2-bromo-5-nitrobenzaldehyde.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and quality assessment of 2-Bromo-5-nitrobenzaldehyde.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 2-bromo-5-nitrobenzaldehyde are characterized by the deshielding effects of the electron-withdrawing nitro and aldehyde groups on the aromatic protons and carbons.
¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The aromatic protons will exhibit a characteristic splitting pattern based on their coupling constants.
¹³C NMR (DMSO-d₆): The spectrum will display seven distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the bromine and nitro groups showing characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (Aldehyde) | 190 - 200 | Highly deshielded due to the electronegative oxygen.[9] |
| C-Br | 120 - 130 | |
| C-NO₂ | 145 - 155 | Deshielded due to the strong electron-withdrawing nature of the nitro group. |
| Aromatic C-H | 125 - 140 | Chemical shifts are influenced by the positions of the substituents.[9] |
| Aromatic C-CHO | 135 - 145 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |
| ~2860 & ~2760 | C-H (Aldehyde) | Stretching | |
| ~1700 | C=O (Aldehyde) | Stretching | |
| ~1530 & ~1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching | |
| ~1600 & ~1475 | C=C (Aromatic) | Stretching | |
| ~850 | C-H (Aromatic) | Out-of-plane Bending | |
| ~680 | C-Br | Stretching |
Analysis: The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl stretch of the aldehyde. The two distinct peaks for the nitro group are also key identifiers. The C-H stretching of the aldehyde typically appears as a pair of weak bands.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-bromo-5-nitrobenzaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Expected Fragmentation Pattern:
-
Loss of H·: A peak at M-1 due to the loss of the aldehydic hydrogen radical.[10]
-
Loss of ·CHO: A peak at M-29 from the cleavage of the formyl group.[10]
-
Loss of NO₂: A peak at M-46 corresponding to the loss of a nitro radical.
-
Loss of Br·: A peak at M-79/81 due to the loss of a bromine radical.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-bromo-5-nitrobenzaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of the ortho-bromo and meta-nitro substituents.
Nucleophilic Addition to the Carbonyl Group
The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This increased reactivity makes 2-bromo-5-nitrobenzaldehyde an excellent substrate for reactions such as the Wittig reaction, Grignard reactions, and cyanohydrin formation.
Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes. The phosphonium ylide acts as the nucleophile, attacking the carbonyl carbon. The electron-withdrawing groups on the benzaldehyde ring accelerate this reaction.[11][12]
Reaction Scheme: Wittig Reaction
Caption: General scheme for the Wittig reaction with 2-bromo-5-nitrobenzaldehyde.
Reduction and Oxidation of the Aldehyde
The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.
Nucleophilic Aromatic Substitution
While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing groups, it is activated for nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly deactivating nitro group are particularly susceptible to attack by strong nucleophiles, potentially leading to the displacement of the bromo group.[13]
Applications in Drug Discovery and Development
2-Bromo-5-nitrobenzaldehyde is a valuable intermediate in the synthesis of various biologically active molecules.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound has been identified as a key precursor for the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[6] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy for raising HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.[14][15] Several classes of CETP inhibitors feature substituted benzamide moieties, which can be derived from precursors like 2-bromo-5-nitrobenzaldehyde.[14]
Synthesis of Neuroprotective Agents
2-Bromo-5-nitrobenzaldehyde is also utilized in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid.[6] These compounds are investigated for their potential to protect against cell damage induced by oxygen-glucose deprivation, a condition relevant to ischemic stroke.
Logical Pathway for Application in CETP Inhibitor Synthesis
Caption: A logical workflow illustrating the use of 2-bromo-5-nitrobenzaldehyde in the synthesis of CETP inhibitors.
Safety and Handling
2-Bromo-5-nitrobenzaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-5-nitrobenzaldehyde is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct chemical properties, governed by the interplay of its aldehyde, bromo, and nitro groups, make it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive foundation for researchers and drug development professionals to effectively utilize this versatile compound in their work.
References
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- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-bromo-5-nitrobenzaldehyde | 84459-32-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
2-Bromo-5-nitrobenzaldehyde
Tetrahedral Intermediate
(Stabilized by EWGs)
Addition Product